molecular formula C20H21N7O4S B11315032 N-{4-[(4-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazin-1-yl)sulfonyl]phenyl}acetamide

N-{4-[(4-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazin-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B11315032
M. Wt: 455.5 g/mol
InChI Key: WSWZMYODIZAGHB-UHFFFAOYSA-N
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Description

N-[4-({4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperazin-1-yl}sulfonyl)phenyl]acetamide is a complex organic compound that features a tetrazole ring, a benzoyl group, a piperazine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperazin-1-yl}sulfonyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the of an azide with an alkyne.

    Benzoylation: The benzoyl group is introduced through a Friedel-Crafts acylation reaction.

    Piperazine Ring Formation: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.

    Sulfonylation: The sulfonyl group is added via a sulfonyl chloride reaction.

    Final Coupling: The final compound is obtained by coupling the intermediate products under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the benzoyl group, converting it to a benzyl group.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the benzoyl group.

    Substitution: Substituted tetrazole derivatives.

Scientific Research Applications

N-[4-({4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperazin-1-yl}sulfonyl)phenyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[4-({4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperazin-1-yl}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Binding: It can bind to receptors, modulating their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-({4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperazin-1-yl}sulfonyl)phenyl]acetamide is unique due to its combination of a tetrazole ring, benzoyl group, piperazine ring, and sulfonyl group, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C20H21N7O4S

Molecular Weight

455.5 g/mol

IUPAC Name

N-[4-[4-[3-(tetrazol-1-yl)benzoyl]piperazin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C20H21N7O4S/c1-15(28)22-17-5-7-19(8-6-17)32(30,31)26-11-9-25(10-12-26)20(29)16-3-2-4-18(13-16)27-14-21-23-24-27/h2-8,13-14H,9-12H2,1H3,(H,22,28)

InChI Key

WSWZMYODIZAGHB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=NN=N4

Origin of Product

United States

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